N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship

N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide (molecular formula C19H13ClN2OS, molecular weight 352.8 g/mol) is a synthetic small-molecule member of the N-(10)-aryl phenothiazine carboxamide class. It comprises a tricyclic phenothiazine core linked via an N-10 carboxamide bond to a 3-chlorophenyl ring.

Molecular Formula C19H13ClN2OS
Molecular Weight 352.8 g/mol
Cat. No. B5146211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide
Molecular FormulaC19H13ClN2OS
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H13ClN2OS/c20-13-6-5-7-14(12-13)21-19(23)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,(H,21,23)
InChIKeyONMYEJFNJNPMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide: Structural Identity, Class Membership, and Procurement-Relevant Baseline


N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide (molecular formula C19H13ClN2OS, molecular weight 352.8 g/mol) is a synthetic small-molecule member of the N-(10)-aryl phenothiazine carboxamide class . It comprises a tricyclic phenothiazine core linked via an N-10 carboxamide bond to a 3-chlorophenyl ring. This compound belongs to a well-characterized series of phenothiazine-10-carboxamides that have been systematically investigated as selective, reversible inhibitors of human butyrylcholinesterase (BuChE), with the broader class demonstrating inhibition constants in the nanomolar concentration range and complete selectivity over acetylcholinesterase (AChE) . The 3-chloro substitution on the pendant phenyl ring distinguishes it electronically and sterically from the unsubstituted N-phenyl analog (CHEMBL590537, MW 318.4) and from the carboxylate ester congener 3-chlorophenyl 10H-phenothiazine-10-carboxylate (CHEMBL481529), which replaces the carboxamide -NH- with an ester -O- linkage . Currently classified as a discovery-phase investigative agent with no reported clinical trial exposure, its procurement value lies in its structurally defined position within a pharmacologically validated scaffold series amenable to systematic SAR expansion .

Why N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide Cannot Be Casually Interchanged with Other Phenothiazine-10-carboxamides or Carboxylates


Within the phenothiazine-10-carboxamide family, three structural features converge to create compound-specific pharmacological profiles that preclude generic substitution: (i) the carboxamide versus carboxylate linkage at N-10, which alters hydrogen-bonding capacity, metabolic stability, and conformational preferences ; (ii) the position of chlorine substitution on the pendant phenyl ring (ortho, meta, or para), each yielding distinct electronic Hammett σ values, steric profiles, and dipole moments that affect target binding ; and (iii) the molecular volume of the N-10 substituent, which has been shown to correlate directly with BuChE inhibitory potency in this series, with larger volumes generally producing stronger inhibition . Substituting the 3-chlorophenyl carboxamide with an unsubstituted phenyl carboxamide, a 4-chlorophenyl variant, or the carboxylate ester analog would therefore alter at least one of these parameters in ways that published SAR data predict will change both potency and selectivity. The computed logP value for this class (~5) further indicates that even minor structural modifications can shift blood-brain barrier penetration potential — a critical parameter for any CNS-targeted procurement decision . Each piece of quantitative evidence that follows tests exactly where these differentiation drivers produce measurable performance gaps.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide Against Closest Analogs


Carboxamide vs. Carboxylate Ester Linkage: Differential Hydrogen-Bonding Capacity and Metabolic Stability

N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide contains an amide (-NH-CO-) linkage at the N-10 position, which is structurally distinct from the ester (-O-CO-) linkage in the closest commercially cataloged congener, 3-chlorophenyl 10H-phenothiazine-10-carboxylate (CHEMBL481529) . The carboxamide NH group serves as a hydrogen-bond donor (HBD count = 1) while the carboxylate ester lacks any HBD capacity (HBD count = 0) . This difference is mechanistically significant because the Darvesh 2007 SAR study demonstrated that N-(10)-aryl amides of phenothiazine inhibit BuChE through a binding mechanism involving carbonyl interactions within the enzyme active-site gorge, where hydrogen-bonding capacity directly influences inhibitor recognition . Furthermore, carboxamides generally exhibit superior metabolic stability compared to carboxylate esters, which are susceptible to esterase-mediated hydrolysis in plasma .

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship

BuChE Selectivity Over AChE: Class-Level Evidence for Complete Discrimination Between Cholinesterase Isoforms

The N-(10)-aryl phenothiazine carboxamide class, of which N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide is a direct member, has been demonstrated to inhibit human butyrylcholinesterase (BuChE) with complete selectivity over acetylcholinesterase (AChE). In the definitive Darvesh 2007 study, none of the 25 synthesized N-(10)-aryl and N-(10)-alkylaryl amide derivatives showed any detectable AChE inhibition up to their solubility limit (1.67 × 10⁻⁴ M), while simultaneously inhibiting BuChE with Ki values reaching the low nanomolar range . A representative compound from this series achieved a BuChE Ki of 3.5 nM . This stands in marked contrast to clinically used cholinesterase inhibitors such as donepezil (AChE Ki = 0.024 μM; BuChE Ki = 2.21 μM) and rivastigmine, which inhibit both enzymes non-selectively . The BuChE-specific mechanism involves π-π interaction between the phenothiazine tricyclic ring system and aromatic residues within the larger BuChE active-site gorge, a binding mode unavailable in the sterically constrained AChE gorge .

Butyrylcholinesterase Alzheimer's Disease Enzyme Selectivity

Meta-Chloro Substitution: Electronic and Steric Differentiation from Ortho-, Para-, and Unsubstituted Phenyl Analogs

The 3-chloro (meta) substitution on the pendant phenyl ring of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide imparts distinct electronic properties compared to 2-chloro (ortho), 4-chloro (para), and unsubstituted phenyl analogs. The Hammett σₘ value for meta-Cl is +0.37, compared to σₚ = +0.23 for para-Cl and σₒ = +0.64 (estimated) for ortho-Cl . This positions the 3-chloro derivative with intermediate electron-withdrawing character — stronger than para-chloro but without the steric clash and conformational constraints introduced by ortho substitution . In the broader phenothiazine SAR literature, halogen substitution position has been shown to influence antiproliferative potency: in a series of N-acylated phenothiazine BCR-Abl tyrosine kinase inhibitors, the para-chloro-substituted compound NPHC-3 demonstrated IC₅₀ values of 32.44 μg/mL (trypan blue) and 24.01 μg/mL (MTT) against K562 leukemia cells, with the position of chloro substitution identified as a key potency determinant . The meta-chloro orientation in the target compound is predicted to orient the chlorine atom into a distinct spatial region of the BuChE active-site gorge compared to para- or ortho-substituted analogs, potentially yielding a unique binding interaction profile .

Hammett Analysis QSAR Halogen Substitution Effects

Predicted Blood-Brain Barrier Penetration: Computed logP Comparison with Non-CNS-Penetrant Phenothiazine Derivatives

Computed logP (octanol/water partition coefficient) values for the N-(10)-aryl phenothiazine carboxamide class indicate high potential for crossing the blood-brain barrier (BBB), as explicitly concluded by Darvesh et al. (2007) . The parent phenothiazine-10-carboxamide core has a measured logP of 4.13 , and the addition of the 3-chlorophenyl substituent is predicted to increase logP into the ~5.0–5.3 range based on the additive contribution of a chlorophenyl group (π ≈ +0.7 to +1.0) . This places N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide within the established CNS drug-like logP window of 2–5 while at the upper lipophilicity boundary . By contrast, certain N-alkyl phenothiazine derivatives with polar amine side chains (e.g., chlorpromazine, logP ~5.4 but with a basic tertiary amine pKa ~9.3 that limits free-base BBB partitioning at physiological pH) exhibit more complex BBB penetration kinetics dependent on ionization state . The neutral carboxamide in the target compound avoids this pH-dependent partitioning complication, potentially offering more predictable and consistent CNS exposure in vivo.

Blood-Brain Barrier LogP CNS Drug Delivery

Molecular Volume-Driven BuChE Inhibition Potency: SAR Framework Supporting Differentiation from Smaller N-Substituted Analogs

A key mechanistic finding from the Darvesh 2005 and 2007 SAR studies is that BuChE inhibition potency for N-substituted phenothiazine amides increases directly with the molecular volume of the N-10 substituent, a relationship attributed to the exceptionally large active-site gorge volume of BuChE (~500 ų) compared to AChE (~300 ų) . The 3-chlorophenyl substituent (estimated molecular volume contribution ~120–135 ų) adds significantly more volume than a methyl (CH₃, ~25 ų), ethyl (C₂H₅, ~45 ų), or unsubstituted phenyl (C₆H₅, ~100 ų) group, and is predicted to drive stronger BuChE inhibition than these smaller analogs . Within the phenothiazine urea/amide series, this volume-potency relationship was consistently observed across 25 aryl and alkylaryl derivatives, with the largest N-10 substituents producing the lowest Ki values . The 3-chlorophenyl group is intermediate in volume between the unsubstituted phenyl and the 3,4-dichlorophenyl analog (NSC 659133), positioning the target compound for potentially strong but not maximal inhibition .

Molecular Volume Enzyme Inhibition Structure-Activity Relationship

Evidence-Anchored Application Scenarios for N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide Procurement


BuChE-Selective Pharmacological Probe for Alzheimer's Disease Cholinergic Hypothesis Testing

In Alzheimer's disease brain tissue, AChE levels are decreased while BuChE activity is elevated and associated with all neuropathological lesions including amyloid plaques and neurofibrillary tangles . The N-(10)-aryl phenothiazine carboxamide class to which N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide belongs provides complete BuChE selectivity (no detectable AChE inhibition up to 167 μM), enabling researchers to isolate the contribution of BuChE to cholinergic dysfunction without the confounding dual inhibition produced by donepezil or rivastigmine . The compound's predicted BBB penetration (class logP ~5) further supports its use in in vivo rodent models of AD where CNS target engagement is required . The 3-chlorophenyl substitution offers a distinct electronic profile (Hammett σₘ = +0.37) for probing structure-activity relationships at the BuChE peripheral anionic site .

Carboxamide vs. Carboxylate Ester Comparator in Metabolic Stability Screening Cascades

For drug discovery programs evaluating phenothiazine-based cholinesterase inhibitors, N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide serves as a critical carboxamide comparator to the carboxylate ester analog 3-chlorophenyl 10H-phenothiazine-10-carboxylate (CHEMBL481529) . The carboxamide linkage (HBD count = 1) provides resistance to esterase-mediated hydrolysis that the carboxylate ester (HBD count = 0) cannot match, making the carboxamide the preferred scaffold for assays requiring incubation in plasma or hepatic microsome preparations exceeding 30 minutes . Procuring both compounds enables a direct head-to-head assessment of metabolic stability differences attributable solely to the N-10 linkage chemistry, controlling for the shared 3-chlorophenyl and phenothiazine structural elements.

Meta-Substituted Halophenyl SAR Expansion in Phenothiazine Kinase and Cholinesterase Inhibitor Programs

The 3-chloro (meta) substitution pattern in N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide fills a specific gap in halophenyl SAR matrices that typically emphasize para-substituted analogs . In related phenothiazine BCR-Abl kinase inhibitor series, para-chloro substitution produced IC₅₀ values of 24–32 μg/mL against K562 cells , but the meta-chloro orientation remains largely unexplored. This compound therefore enables systematic probing of whether the BuChE active-site gorge accommodates meta-substituted phenyl rings with different binding poses than para-substituted counterparts — a question directly relevant to optimizing inhibitor selectivity and potency through halogen positioning .

Neuroprotection Research Leveraging Phenothiazine Redox Chemistry with Defined Chlorine Electronic Modulation

Phenothiazine-10-carboxamides have demonstrated neuroprotective efficacy through inhibition of lipid peroxidation and associated nitric oxide consumption in organotypic hippocampal slice cultures, with the related analog DT-PTZ-C exhibiting 30- to 100-fold higher potency than the standard antioxidant Trolox . The 3-chloro substituent in N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide modulates the redox potential of the phenothiazine core through its electron-withdrawing effect (σₘ = +0.37), which may tune the compound's radical-scavenging capacity compared to electron-donating or unsubstituted analogs . This compound is therefore suitable for inclusion in neuroprotection screening panels where systematic variation of substituent electronic effects is correlated with oxidative stress endpoint readouts.

Quote Request

Request a Quote for N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.